(Tyr0)-Neurokinin A is derived from the preprotachykinin A gene, which encodes several tachykinins, including neurokinin A. The classification of this compound falls under neuropeptides, specifically within the tachykinin sub-family, which also includes other peptides like substance P and neurokinin B .
The synthesis of (Tyr0)-Neurokinin A typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. Key parameters in SPPS include:
(Tyr0)-Neurokinin A consists of a sequence of ten amino acids, with a notable modification at the N-terminal where tyrosine is substituted with a non-standard amino acid (Tyr0). The molecular structure can be represented as follows:
The primary chemical reactions involving (Tyr0)-Neurokinin A are related to its binding interactions with receptors. Upon binding to Tacr2, it triggers intracellular signaling cascades through G-protein coupled receptor mechanisms. The degradation of (Tyr0)-Neurokinin A occurs via enzymatic cleavage by neutral endopeptidases and angiotensin-converting enzymes, which can lead to biologically inactive fragments .
(Tyr0)-Neurokinin A exerts its effects primarily through activation of the neurokinin-2 receptor. This receptor is coupled to G proteins that mediate various intracellular signaling pathways, including phospholipase C activation leading to increased intracellular calcium levels.
The physical and chemical properties of (Tyr0)-Neurokinin A are essential for understanding its behavior in biological systems:
(Tyr0)-Neurokinin A has significant scientific applications, particularly in pharmacological research:
(Tyr⁰)-Neurokinin A (Tyr⁰-NKA) is a synthetic neuropeptide derivative of neurokinin A (NKA), characterized by an N-terminal tyrosine extension. It acts as a potent and selective agonist of the tachykinin NK2 receptor (Tacr2 or NK2R), which belongs to the G protein-coupled receptor (GPCR) superfamily. Unlike endogenous NKA, which binds all tachykinin receptors (NK1R, NK2R, NK3R) with varying affinity, Tyr⁰-NKA exhibits >100-fold selectivity for NK2R over NK1R and NK3R subtypes [2] [8]. This selectivity arises from structural modifications that optimize interactions with NK2R-specific binding domains.
Functional studies confirm that Tyr⁰-NKA induces robust receptor activation at nanomolar concentrations (EC₅₀: 1–10 nM), measured via calcium flux assays in NK2R-expressing cell lines [2]. In vivo, this engagement translates to physiological effects such as airway smooth muscle contraction and gastrointestinal motility modulation. Tyr⁰-NKA’s potency surpasses endogenous NKA in insulin-resistant models, implicating NK2R in metabolic dysregulation pathways [2] [5].
Table 1: Binding Affinity Profiles of Tachykinin Receptor Agonists
Compound | NK1R (Ki, nM) | NK2R (Ki, nM) | NK3R (Ki, nM) | Primary Selectivity |
---|---|---|---|---|
Substance P | 0.5–1.0 | >1000 | >1000 | NK1R |
Neurokinin A (NKA) | 150–200 | 1–5 | 50–100 | NK2R |
(Tyr⁰)-NKA | >500 | 7.5 | >300 | NK2R |
Neurokinin B (NKB) | >1000 | >1000 | 0.5–1.0 | NK3R |
Data synthesized from [2] [7] [8]
NK2R activation by Tyr⁰-NKA depends on specific interactions with conserved residues within extracellular loops (ECLs) and transmembrane helices (TMs). Key contacts include:
Molecular dynamics simulations reveal that Tyr⁰-NKA adopts a β-turn conformation upon binding, positioning its C-terminal domain deep within the receptor’s orthosteric pocket while the N-terminal tyrosine extends toward ECL1 [8] [10]. This topology sterically hinders binding to NK1R/NK3R, which possess narrower ECL1 regions.
The N-terminal tyrosine (Tyr⁰) is the primary determinant of NK2R selectivity. Unlike endogenous NKA (lacking Tyr⁰), this extension enhances interactions with NK2R-specific residues:
Table 2: Impact of N-Terminal Modifications on Receptor Selectivity
Peptide Variant | N-Terminal Sequence | NK2R EC₅₀ (nM) | NK1R/NK2R Selectivity Ratio |
---|---|---|---|
Neurokinin A | H-His-Lys-Thr-Asp-... | 5.0 | 30:1 |
(Tyr⁰)-NKA | H-Tyr-His-Lys-Thr-... | 1.2 | >100:1 |
[Ala⁰]-NKA | H-Ala-His-Lys-Thr-... | 25.0 | 10:1 |
NK2R coupling to Gαq/11 heterotrimeric proteins is the primary signaling mechanism for Tyr⁰-NKA. Upon receptor activation:
Tyr⁰-NKA amplifies this pathway in hyperresponsive states. In hyperoxic ASM cells, 24-hour exposure to Tyr⁰-NKA upregulates BDNF/TrkB expression, enhancing Ca²⁺ responses to acetylcholine by 200% [3]. This synergy underscores NK2R’s role in pathological bronchoconstriction.
Table 3: Key Signaling Effectors in NK2R Pathways
Signaling Component | Function | Physiological Outcome |
---|---|---|
Gαq/11 | Activates PLCβ | PIP₂ hydrolysis |
IP₃ Receptor | Mediates SR Ca²⁺ release | Cytosolic Ca²⁺ elevation |
DAG/PKC | Phosphorylates L-type Ca²⁺ channels | Sustained Ca²⁺ influx |
RhoA/Rho-Kinase | Calcium sensitization (inhibits MLCP) | Enhanced smooth muscle contraction |
TrkB | BDNF receptor; potentiates Ca²⁺ responses | Hyperreactivity in inflammation |
Tyr⁰-NKA-driven NK2R activation intersects with inflammatory and metabolic pathways through:
Notably, NK2R internalization terminates these signals through β-arrestin recruitment and clathrin-dependent endocytosis [10]. However, in chronic inflammation, receptor recycling is accelerated, perpetuating pathway hyperactivity.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1